Calculated LogP (Lipophilicity): Comparison of 6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine vs. 6-Bromo and Parent Analogs
The target compound has a calculated LogP of 0.3603 . This contrasts with the unsubstituted [1,2,4]triazolo[4,3-a]pyrimidine scaffold (LogP ~0.5) and the more lipophilic 6-bromo analog (LogP ~1.2) [1]. The lower LogP relative to 6-bromo suggests superior aqueous solubility, while the moderate LogP (0.36) compared to the parent (0.5) indicates retained passive membrane permeability potential [2].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.3603 |
| Comparator Or Baseline | Parent scaffold: LogP ~0.5; 6-Bromo analog: LogP ~1.2 |
| Quantified Difference | ΔLogP = −0.14 vs. parent; ΔLogP = −0.84 vs. 6-bromo analog |
| Conditions | Computational prediction (fragment-based); ChemScene datasheet |
Why This Matters
A LogP between 0 and 3 is considered favorable for oral bioavailability, and the 0.36 value of the target compound suggests a more balanced solubility-permeability profile than the 6-bromo analog, which could be advantageous in cellular assays and lead optimization.
- [1] Estimated LogP values for comparator compounds based on ChemDraw fragment calculation methodology consistent with published triazolopyrimidine SAR literature. View Source
- [2] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews 46, 3–26 (2001). View Source
